molecular formula C10H10Cl2N5+ B12648075 N2-Methyl lamotrigine CAS No. 1152091-68-3

N2-Methyl lamotrigine

Cat. No.: B12648075
CAS No.: 1152091-68-3
M. Wt: 271.12 g/mol
InChI Key: ODYWNHAUROHCSD-UHFFFAOYSA-O
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Description

N2-Methyl lamotrigine is a derivative of lamotrigine, a well-known antiepileptic drug. Lamotrigine is chemically described as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine. It is primarily used to treat epilepsy and bipolar disorder. This compound is one of the metabolites formed during the metabolism of lamotrigine in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methyl lamotrigine involves the methylation of lamotrigine. This can be achieved through various methods, including:

    Direct Methylation: Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Catalytic Methylation: Employing catalysts such as palladium or nickel to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

N2-Methyl lamotrigine undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

N2-Methyl lamotrigine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of triazine derivatives.

    Biology: Investigated for its potential effects on biological systems, particularly in the context of epilepsy and bipolar disorder.

    Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications.

    Industry: Utilized in the development of new antiepileptic drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-Methyl lamotrigine is similar to that of lamotrigine. It likely acts by inhibiting sodium currents through selective binding to inactive sodium channels, thereby suppressing the release of the excitatory amino acid glutamate. This mechanism is crucial for its anticonvulsant and mood-stabilizing effects .

Comparison with Similar Compounds

Similar Compounds

    Lamotrigine: The parent compound, used widely as an antiepileptic and mood stabilizer.

    Oxcarbazepine: Another antiepileptic drug with a similar mechanism of action.

    Carbamazepine: Shares structural similarities and is used for similar therapeutic purposes.

Uniqueness

N2-Methyl lamotrigine is unique due to its specific methylation at the N2 position, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its metabolism, efficacy, and safety profile compared to other similar compounds .

Properties

CAS No.

1152091-68-3

Molecular Formula

C10H10Cl2N5+

Molecular Weight

271.12 g/mol

IUPAC Name

6-(2,3-dichlorophenyl)-2-methyl-1,2,4-triazin-2-ium-3,5-diamine

InChI

InChI=1S/C10H9Cl2N5/c1-17-10(14)15-9(13)8(16-17)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15)/p+1

InChI Key

ODYWNHAUROHCSD-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=NC(=C(N=C1N)N)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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